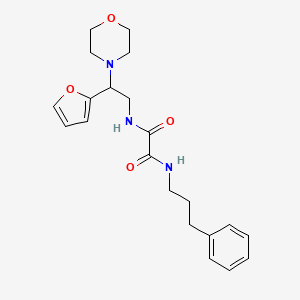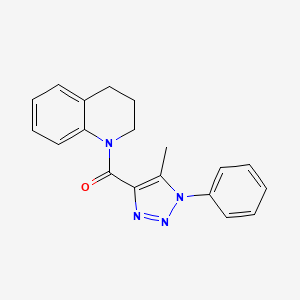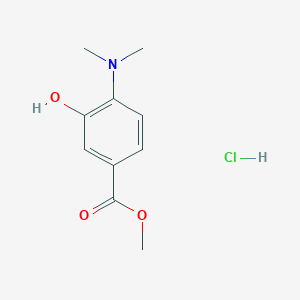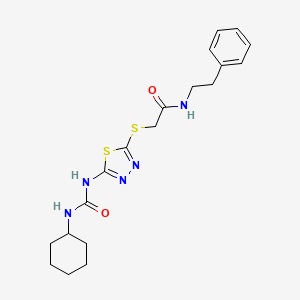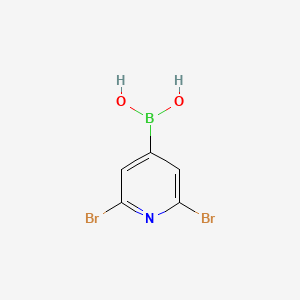
2,6-Dibromopyridine-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromopyridine-4-boronic acid is an organic molecule used in various fields of research and industry, including organic synthesis and medicinal chemistry. It is used as a tridentate chelating ligand and in the formation of macrocycles containing the terpyridine moiety .
Molecular Structure Analysis
The molecular weight of this compound pinacol ester, a related compound, is 362.86 . The IUPAC name is 2,6-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . The InChI code is 1S/C11H14BBr2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3 .Chemical Reactions Analysis
This compound is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely-applied transition metal catalysed carbon–carbon bond forming reactions . The side reactions that boronic acids are most susceptible to in SM couplings are protodeboronation, oxidation, and palladium catalysed homocoupling .Aplicaciones Científicas De Investigación
Regioselective Suzuki Cross-Coupling Reactions
Boronic acids, including compounds similar to "2,6-Dibromopyridine-4-boronic acid," are pivotal in Suzuki cross-coupling reactions. For example, 2,4-Dibromopyridine undergoes regioselective Suzuki cross-coupling with several alkenyl(aryl) boronic acids, leading to 4-bromo-2-carbon substituted pyridines. This reaction, under palladium catalysis, showcases the utility of boronic acids in synthesizing complex organic structures difficult to prepare otherwise (Sicre, Alonso-Gómez, & Cid, 2006).
Diol Recognition and Discrimination
Fluorinated boronic acid-appended bipyridinium salts derived from bipyridines have been synthesized for diol-containing analyte detection and differentiation at physiological conditions via (19)F NMR spectroscopy. This application is crucial for recognizing bioanalytes such as catechol, dopamine, and various sugars at low mM concentrations, highlighting the role of boronic acids in biochemical sensing and recognition (Axthelm, Görls, Schubert, & Schiller, 2015).
Carbohydrate-Binding Boronic Acids
A new class of carbohydrate-binding boronic acids has been described, demonstrating superior complexing capabilities with glycopyranosides under physiologically relevant conditions. This finding is significant for the development of oligomeric receptors and sensors aimed at the selective recognition of cell-surface glycoconjugates, leveraging the unique interactions between boronic acids and diols (Dowlut & Hall, 2006).
Fluorescent Chemosensors
Boronic acids serve as the foundation for fluorescent chemosensors targeting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. The interaction between boronic acid and cis-1,2- or 1,3-diol forms the basis for these sensors, which are crucial for the detection and diagnosis of various biological and chemical substances (Huang et al., 2012).
Microwave-Assisted Synthesis
Boronic acid derivatives have been utilized in the rapid and efficient synthesis of 2,6-disubstituted-3-amino-imidazopyridines via a microwave-assisted one-pot cyclization/Suzuki coupling approach. This method emphasizes the role of boronic acids in the synthesis of diverse compound libraries, showcasing their tolerance to various reaction conditions and their utility in metal-catalyzed reactions (Dimauro & Kennedy, 2007).
Safety and Hazards
Direcciones Futuras
The synthesis of pyridinylboronic acids and esters, including 2,6-Dibromopyridine-4-boronic acid, is a promising area of research. These compounds have potential applications in the inhibition of protein-protein interactions, which are recognized as one of the main factors in controlling protein function in living cells .
Mecanismo De Acción
Target of Action
The primary target of 2,6-Dibromopyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial for the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For example, the Suzuki–Miyaura cross-coupling reaction requires mild reaction conditions . Additionally, the stability of this compound suggests that it may be resistant to degradation in various environmental conditions .
Análisis Bioquímico
Biochemical Properties
2,6-Dibromopyridine-4-boronic acid plays a pivotal role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers an organic group to the palladium center . This interaction is crucial for the formation of new carbon-carbon bonds, making this compound an essential reagent in synthetic chemistry.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression levels of specific genes, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Conversely, it can also activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects . These effects can include alterations in metabolic pathways, disruption of cellular processes, and potential toxicity to specific organs. Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . For example, this compound can inhibit or activate enzymes involved in the metabolism of carbohydrates, lipids, and proteins. These interactions can lead to changes in the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it can exert its effects. The distribution of the compound within tissues can also influence its overall activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may localize to the cytoplasm or other organelles, where it can interact with enzymes and other proteins to modulate cellular processes.
Propiedades
IUPAC Name |
(2,6-dibromopyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBr2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFBYDLBSSITNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBr2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2641964.png)
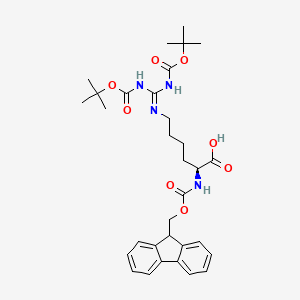

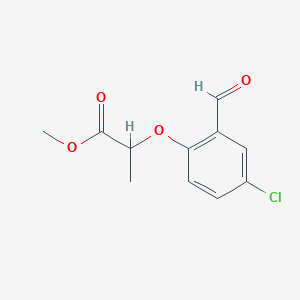
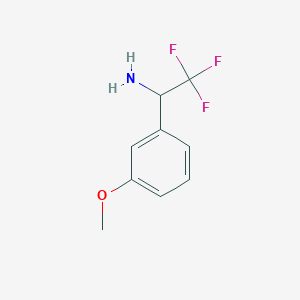
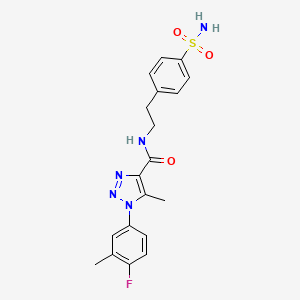
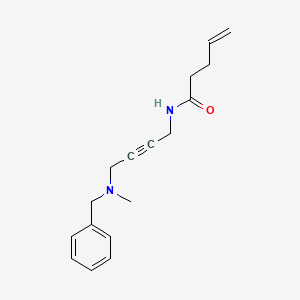
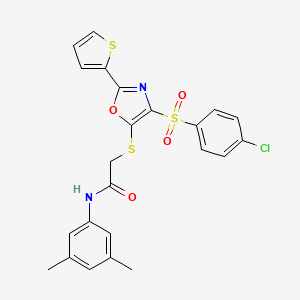
![3-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)but-2-enamide](/img/structure/B2641976.png)
